molecular formula C18H14O6 B1247724 K-1115A CAS No. 208525-17-1

K-1115A

Cat. No.: B1247724
CAS No.: 208525-17-1
M. Wt: 326.3 g/mol
InChI Key: FNFBCXUSCQLQFP-UHFFFAOYSA-N
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Description

K-1115A is an anthraquinone-derived compound produced by the marine-derived actinobacterium Streptomyces phaeochromogenes BV-203. It was first isolated in the 1990s and recently identified as a novel protein biosynthesis inhibitor through high-throughput screening using the pDualrep2 dual-reporter system . Structurally, it is characterized as 3,8-dihydroxy-9,10-dioxo-1-propylanthracene-2-carboxylic acid, with a molecular weight of 325.07 .

Properties

CAS No.

208525-17-1

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

3,8-dihydroxy-9,10-dioxo-1-propylanthracene-2-carboxylic acid

InChI

InChI=1S/C18H14O6/c1-2-4-8-13-10(7-12(20)15(8)18(23)24)16(21)9-5-3-6-11(19)14(9)17(13)22/h3,5-7,19-20H,2,4H2,1H3,(H,23,24)

InChI Key

FNFBCXUSCQLQFP-UHFFFAOYSA-N

SMILES

CCCC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC=C3)O

Canonical SMILES

CCCC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC=C3)O

Synonyms

K 1115 A
K-1115 A
K1115 A

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K-1115A typically involves multi-step organic reactions. One common method includes the oxidation of anthracene derivatives followed by carboxylation and hydroxylation reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using strong oxidizing agents such as potassium permanganate or chromium trioxide. The subsequent steps include carboxylation using carbon dioxide under high pressure and hydroxylation using suitable hydroxylating agents .

Chemical Reactions Analysis

Types of Reactions

K-1115A undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives with different functional groups, enhancing the compound’s versatility in applications .

Scientific Research Applications

K-1115A has several scientific research applications:

Mechanism of Action

The mechanism of action of K-1115A involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Properties:

  • Antibacterial Activity : Effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis, with MIC values ranging from 0.625–2.5 μg/mL .
  • Mechanism of Action : Inhibits bacterial translation by targeting the ribosome, as confirmed in cell-free FLuc mRNA systems. Its EC50 for translation inhibition is 0.606 μg/mL, closely aligning with its MIC (97% of MIC), a unique feature compared to classical antibiotics like erythromycin .
  • Biosynthesis : Produced via a type II polyketide synthase pathway. Disruption of aln4 and aln5 genes in the alnumycin biosynthetic gene cluster (BGC) shifts production toward K-1115A instead of alnumycin .

Comparison with Similar Compounds

Alnumycin and Derivatives

Property This compound Alnumycin
Structure Anthraquinone with propyl side chain Tetracenomycin-type polyketide
Biosynthesis Derived from disrupted alnumycin BGC Parent compound of the BGC
Activity Antibacterial (Gram-positive), translation inhibition Antitumor (paraptosis, autophagy), no reported antimicrobial activity
MIC/EC50 0.625–2.5 μg/mL (MRSA) Not applicable
Therapeutic Index 2–8 Not determined

Key Insight : While both compounds originate from the same BGC, this compound’s unique genetic modifications (aln4/aln5 disruptions) result in distinct biological activities .

3,8-Dihydroxy-1-propylanthraquinone-2-carboxylic Acid

  • Structural Similarity: Often misidentified as this compound due to nomenclature errors. Lacks the 9,10-dioxo group present in this compound .
  • Activity : Inhibits S. aureus and S. viridochromogenes (14 mm and 12 mm inhibition zones at 40 μg/disc) but lacks confirmed translation inhibition .

Chloramphenicol

Property This compound Chloramphenicol
Target Ribosome (novel binding site) Ribosome (50S subunit)
EC50/MIC Ratio 0.97 (EC50 ≈ MIC) 0.008 (EC50 << MIC)
Spectrum Narrow (Gram-positive) Broad (Gram-positive and -negative)
Cytotoxicity Moderate (TI = 2–8) High (risk of aplastic anemia)

Key Insight : this compound’s near-identical MIC and EC50 suggest additional targets or mechanisms beyond ribosome binding, unlike chloramphenicol .

Tetracenomycin X

  • Structural Similarity: Anthraquinone core shared with this compound.
  • Activity : Initially mischaracterized as a DNA intercalator; later found to inhibit translation via ribosome interaction .

Other Anthraquinones

  • 1,6-Dihydro-8-propylanthraquinone: Active against E. coli ΔtolC but ineffective in this compound’s native form, highlighting structural specificity .
  • 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic Acid: Inhibits MRSA biofilms (EC50 = 200 μg/mL) but lacks translation inhibition data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
K-1115A
Reactant of Route 2
K-1115A

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